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Compound of Interest

2-Phenyl-1,3-thiazole-5-
Compound Name:
carbaldehyde

Cat. No.: B086911

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 2-Phenyl-1,3-thiazole-5-carbaldehyde, a molecule of interest for
researchers, scientists, and professionals in the field of drug development and materials
science. This document presents a summary of its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for
data acquisition.

Spectroscopic Data Summary

The structural elucidation of 2-Phenyl-1,3-thiazole-5-carbaldehyde is supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and mass spectrometry.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8) ppm Multiplicity Assighment

~9.9 S 1H, -CHO

~8.4 S 1H, Thiazole-H4

~7.9-8.0 m 2H, Phenyl-H (ortho)
~7.4-7.5 m 3H, Phenyl-H (meta, para)

Note: Predicted values are based on the analysis of similar structures and general principles of
NMR spectroscopy. The solvent used for analysis can influence the exact chemical shifts.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (8) ppm Assighment

~185 C=0 (aldehyde)

~170 Thiazole-C2

~155 Thiazole-C5

~140 Thiazole-C4

~133 Phenyl-C (ipso)

~131 Phenyl-C (para)

~129 Phenyl-C (ortho/meta)
~127 Phenyl-C (ortho/meta)

Note: Predicted values. The exact chemical shifts are dependent on the solvent and
experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

Aldehyde C-H stretch (Fermi
~2850, ~2750 Weak

resonance)
~1680-1660 Strong C=0 stretch (aldehyde)

) C=C stretch (aromatic and

~1600-1450 Medium-Strong ) )

thiazole rings)
~1300-1000 Medium C-N and C-S stretching

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

189 [M]* (Molecular ion)

188 [M-H]*

160 [M-CHOJ*

104 [CeHsCN]* or fragment from thiazole ring
cleavage

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Phenyl-1,3-thiazole-5-carbaldehyde (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls or DMSO-ds, approximately 0.6-0.7 mL) in a
standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0O ppm).

IH NMR Spectroscopy: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good
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signal-to-noise ratio.

13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument, typically
operating at 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum
to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly employed. A small amount of the solid compound is placed directly on the ATR
crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct insertion probe for solids or after separation by gas chromatography (GC-
MS). Electron lonization (EIl) is a common method for generating the molecular ion and
fragment ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the resulting data is
plotted as a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 2-Phenyl-1,3-thiazole-5-carbaldehyde.
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Spectroscopic Analysis
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A generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenyl-1,3-thiazole-5-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086911#spectroscopic-data-nmr-ir-ms-for-2-phenyl-
1-3-thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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